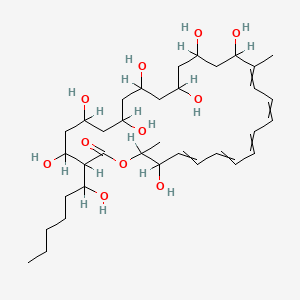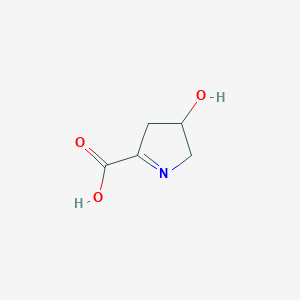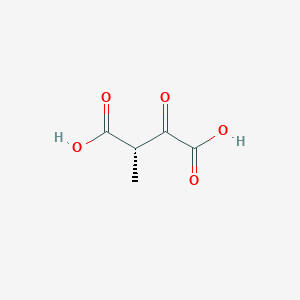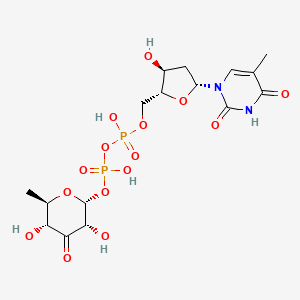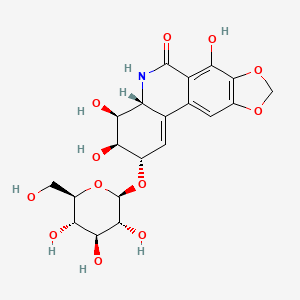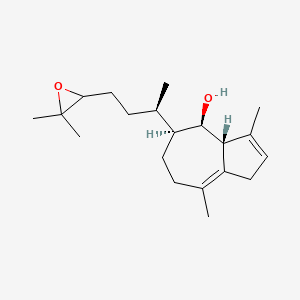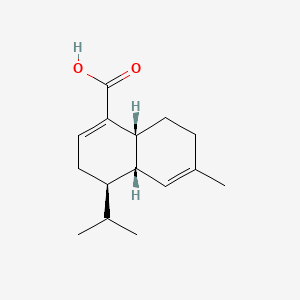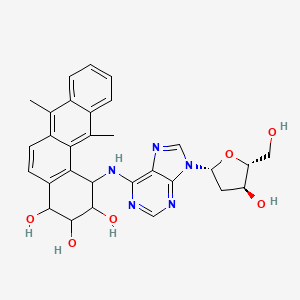
Antibiotic LIQ 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic LIQ 4: is a novel antimicrobial agent belonging to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and anions. They have garnered significant interest due to their unique properties, such as low volatility, high thermal stability, and tunable solubility. This compound is specifically designed to combat multidrug-resistant bacterial strains, making it a promising candidate in the fight against antibiotic resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antibiotic LIQ 4 involves the combination of specific organic cations and anions under controlled conditions. The process typically begins with the preparation of the cation, which is then reacted with the desired anion to form the ionic liquid. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent quality and efficiency. Advanced purification techniques, such as distillation and crystallization, are employed to remove impurities and achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Antibiotic LIQ 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas under catalytic conditions.
Substitution: Halogens, alkylating agents, and nucleophiles under various solvent and temperature conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Antibiotic LIQ 4 has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the study of microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating infections caused by multidrug-resistant bacteria.
Industry: Utilized in the formulation of antimicrobial coatings and materials to prevent biofilm formation and microbial contamination .
Wirkmechanismus
The mechanism of action of Antibiotic LIQ 4 involves disrupting the bacterial cell membrane and inhibiting essential cellular processes. The compound targets specific molecular pathways, leading to cell leakage and death. The cationic and anionic components of this compound interact with the bacterial membrane, causing structural damage and loss of function .
Vergleich Mit ähnlichen Verbindungen
Quaternary Ammonium Compounds: Known for their antimicrobial properties but may have higher toxicity.
Imidazolium-Based Ionic Liquids: Effective against a broad spectrum of bacteria but may lack the specificity of Antibiotic LIQ 4.
Pyridinium-Based Ionic Liquids: Similar antimicrobial activity but may have different solubility and stability profiles .
Uniqueness of this compound: this compound stands out due to its tailored cation-anion combination, which enhances its antimicrobial efficacy while minimizing toxicity. Its unique structure allows for better interaction with bacterial membranes, making it more effective against resistant strains compared to other ionic liquids .
Eigenschaften
CAS-Nummer |
99745-71-8 |
|---|---|
Molekularformel |
C30H31N5O6 |
Molekulargewicht |
557.6 g/mol |
IUPAC-Name |
1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C30H31N5O6/c1-13-15-5-3-4-6-16(15)14(2)22-17(13)7-8-18-23(22)24(27(39)28(40)26(18)38)34-29-25-30(32-11-31-29)35(12-33-25)21-9-19(37)20(10-36)41-21/h3-8,11-12,19-21,24,26-28,36-40H,9-10H2,1-2H3,(H,31,32,34)/t19-,20+,21+,24?,26?,27?,28?/m0/s1 |
InChI-Schlüssel |
MCZONDZGROJBST-OHSAYFRASA-N |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O |
Isomerische SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)[C@H]7C[C@@H]([C@H](O7)CO)O |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O |
Synonyme |
LIQ 4 LIQ-4 LIQ4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


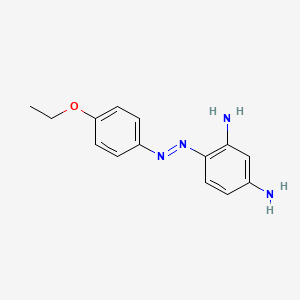
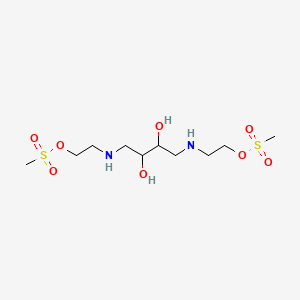
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-[2-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine](/img/structure/B1216096.png)

